molecular formula C19H20O2 B5811230 2-isopropyl-5-methylphenyl 3-phenylacrylate

2-isopropyl-5-methylphenyl 3-phenylacrylate

Cat. No. B5811230
M. Wt: 280.4 g/mol
InChI Key: VTMBHZWFGHDKAI-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isopropyl-5-methylphenyl 3-phenylacrylate, also known as IMPPA, is a chemical compound used in scientific research. It is a member of the phenylacrylate family and is commonly used in the synthesis of other compounds. IMPPA has been found to have various biochemical and physiological effects and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-isopropyl-5-methylphenyl 3-phenylacrylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in disease processes. It has been found to have anti-inflammatory and anti-tumor properties, which make it a potential candidate for drug development.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have antimicrobial activity. It has also been found to have antioxidant properties, which may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

2-isopropyl-5-methylphenyl 3-phenylacrylate has several advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. It also has a wide range of potential therapeutic applications, making it a versatile compound. However, it does have some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving 2-isopropyl-5-methylphenyl 3-phenylacrylate. One area of interest is in the development of new anti-inflammatory and anti-tumor drugs based on the compound. Another area of research is in understanding the mechanism of action of this compound and how it can be optimized for therapeutic use. Additionally, there is potential for this compound to be used in combination with other compounds to enhance its therapeutic effects.

Synthesis Methods

2-isopropyl-5-methylphenyl 3-phenylacrylate can be synthesized by reacting 2-isopropyl-5-methylphenol with phenylacrylic acid in the presence of a catalyst such as sulfuric acid. The reaction produces this compound as a white crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

2-isopropyl-5-methylphenyl 3-phenylacrylate has been used in various scientific research studies, including medicinal chemistry, organic synthesis, and drug discovery. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and infectious diseases.

properties

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-14(2)17-11-9-15(3)13-18(17)21-19(20)12-10-16-7-5-4-6-8-16/h4-14H,1-3H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMBHZWFGHDKAI-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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